molecular formula C10H15O4P B096687 Dimethyl [(4-methoxyphenyl)methyl]phosphonate CAS No. 17105-65-6

Dimethyl [(4-methoxyphenyl)methyl]phosphonate

Cat. No.: B096687
CAS No.: 17105-65-6
M. Wt: 230.2 g/mol
InChI Key: YDCCGNUMBCREJC-UHFFFAOYSA-N
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Description

Dimethyl [(4-methoxyphenyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C10H15O4P. It is a colorless liquid with a molecular weight of 230.20 g/mol. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Dimethyl [(4-methoxyphenyl)methyl]phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxybenzyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated equipment to ensure high yield and purity.

Chemical Reactions Analysis

Dimethyl [(4-methoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acid derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding phosphonic acid, while reduction with lithium aluminum hydride produces the phosphine oxide .

Scientific Research Applications

Dimethyl [(4-methoxyphenyl)methyl]phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.

    Biology: This compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals

Comparison with Similar Compounds

Dimethyl [(4-methoxyphenyl)methyl]phosphonate can be compared with other similar compounds, such as:

    Dimethyl methylphosphonate: This compound is used as a flame retardant and has similar chemical properties but lacks the methoxyphenyl group.

    Diethyl [(4-methoxyphenyl)methyl]phosphonate: Similar in structure but with ethyl groups instead of methyl groups, affecting its reactivity and applications.

    Dimethyl (4-chlorophenyl)methylphosphonate: Contains a chlorine atom on the aromatic ring, which can influence its chemical behavior and biological activity

Properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4P/c1-12-10-6-4-9(5-7-10)8-15(11,13-2)14-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCCGNUMBCREJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378701
Record name Dimethyl [(4-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17105-65-6
Record name Dimethyl [(4-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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